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Menin, a protein encoded by the MEN1 gene, acts as a critical scaffold protein in various

cellular processes, including gene expression and cell signaling.[1][2][3] While it functions as a

tumor suppressor in endocrine tissues, menin plays an oncogenic role in certain types of acute

leukemia.[2][3] This pro-leukemic activity is primarily driven by its direct interaction with the N-

terminal region of Mixed Lineage Leukemia (MLL) wild-type and MLL fusion proteins.[4][5][6]

This interaction is essential for tethering the MLL complex to chromatin, leading to the

upregulation of key target genes like HOXA9 and MEIS1, which in turn drives leukemogenesis.

[7][8][9][10]

The disruption of the menin-MLL protein-protein interaction (PPI) has emerged as a promising

therapeutic strategy for MLL-rearranged (MLL-r) and NPM1-mutated (NPM1mut) acute

leukemias.[3][5][7][10] M-1211 (also reported as M-1121) is a potent, orally active, covalent

inhibitor designed to specifically target this interaction.[6][11] By binding to menin, M-1211
blocks the recruitment of MLL fusion proteins to chromatin, leading to the downregulation of

their target genes, induction of leukemic cell differentiation, and ultimately, tumor regression.[6]

[9][10][11] This document provides a comprehensive technical overview of M-1211 as a

chemical probe for studying menin biology and as a potential therapeutic agent.

Mechanism of Action
M-1211 functions by covalently binding to cysteine 329, located within the MLL binding pocket

of the menin protein.[11] This irreversible binding physically obstructs the interaction between

menin and MLL fusion proteins.[11] The disruption of this complex prevents the aberrant
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recruitment of histone methyltransferases to the promoters of leukemogenic genes.[9]

Consequently, the expression of critical MLL target genes, such as HOXA9 and MEIS1, is

significantly downregulated.[10][11] This specific, on-target mechanism reverses the

leukemogenic program, leading to the differentiation and apoptosis of MLL-rearranged

leukemia cells.[8][9]

Data Presentation
The following tables summarize the quantitative data for M-1211, highlighting its biochemical

potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical and Cellular Activity of M-1211

Assay Type Cell Line Target/Endpoint M-1211 Activity

Cellular Growth

Inhibition
MV4;11 (MLL-AF4) GI₅₀ 10 nM[6]

Cellular Growth

Inhibition
MOLM-13 (MLL-AF9) GI₅₀ 51 nM[6]

Gene Expression MV4;11 (MLL-AF4)

Dose-dependent

downregulation of

HOXA9 and MEIS1

Effective at

concentrations of 0-

100 nM[11]

Table 2: In Vivo Efficacy of M-1211 in a Mouse Xenograft Model (MV4;11 cells)

Dosage
Administration
Route

Treatment Duration Outcome

100 mg/kg Oral (p.o.) 26 days

32% reduction in

average tumor

volume[11]

300 mg/kg Oral (p.o.) Not specified

Complete tumor

regression in 10 out of

10 mice[11]
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Table 3: Pharmacokinetic Properties of M-1211 in Mice

Parameter Value Administration Route

Oral Bioavailability (F) 49%[6] Oral (p.o.)

Clearance Low[11] Oral (p.o.)

Volume of Distribution Moderate[11] Oral (p.o.)

Experimental Protocols
Detailed methodologies for key experiments used to characterize M-1211 are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL
Interaction
This assay quantitatively measures the ability of M-1211 to inhibit the interaction between

menin and an MLL-derived peptide.

Materials:

Recombinant human menin protein.

Fluorescein-labeled MBM1 peptide (a high-affinity MLL-derived peptide).

Assay buffer (e.g., PBS with 0.01% Tween-20).

M-1211 stock solution in DMSO.

384-well black plates.

Plate reader with fluorescence polarization capabilities.

Protocol:

Prepare a serial dilution of M-1211 in the assay buffer.
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In a 384-well plate, add the M-1211 dilutions. Include wells with DMSO only as a negative

control (100% binding) and wells without menin as a positive control (0% binding).

Add a solution of recombinant menin protein to each well (except the 0% binding control)

and incubate for 30 minutes at room temperature to allow for inhibitor binding.

Add the fluorescein-labeled MBM1 peptide to all wells.

Incubate for 60 minutes at room temperature, protected from light.

Measure the fluorescence polarization of each well using a plate reader (Excitation: 485

nm, Emission: 535 nm).

Calculate the percent inhibition for each M-1211 concentration relative to the controls and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay
This assay determines the concentration of M-1211 that inhibits the growth of leukemia cell

lines by 50% (GI₅₀).

Materials:

MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13).

Wild-type MLL cell lines (e.g., K562) as a negative control for selectivity.

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

M-1211 stock solution in DMSO.

96-well clear plates.

Cell viability reagent (e.g., CellTiter-Glo®).

Luminometer.

Protocol:
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Seed the cells in 96-well plates at an appropriate density and allow them to attach or

stabilize overnight.

Prepare a serial dilution of M-1211 in the complete culture medium.

Add the M-1211 dilutions to the cells. Include DMSO-only wells as a vehicle control.

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

Measure the luminescence of each well using a luminometer.

Normalize the data to the vehicle control and calculate the GI₅₀ value by plotting the

percent viability against the log of the M-1211 concentration.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene
Expression
This method is used to quantify the downregulation of MLL target genes, such as HOXA9 and

MEIS1, following treatment with M-1211.

Materials:

MV4;11 cells.

M-1211.

RNA extraction kit (e.g., RNeasy Kit).

cDNA synthesis kit.

qPCR master mix (e.g., SYBR Green).

Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b15568959?utm_src=pdf-body
https://www.benchchem.com/product/b15568959?utm_src=pdf-body
https://www.benchchem.com/product/b15568959?utm_src=pdf-body
https://www.benchchem.com/product/b15568959?utm_src=pdf-body
https://www.benchchem.com/product/b15568959?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


qPCR instrument.

Protocol:

Treat MV4;11 cells with varying concentrations of M-1211 (e.g., 0, 10, 50, 100 nM) for 24

hours.

Harvest the cells and extract total RNA using an RNA extraction kit.

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

Set up qPCR reactions in triplicate for each target gene (HOXA9, MEIS1) and the

housekeeping gene (GAPDH) using the synthesized cDNA, primers, and qPCR master

mix.

Run the qPCR reactions on a thermal cycler.

Analyze the data using the ΔΔCt method to determine the relative fold change in gene

expression, normalized to the housekeeping gene and the vehicle-treated control.

Visualizations
Signaling Pathway and Mechanism of M-1211
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Caption: Mechanism of M-1211 in disrupting the oncogenic Menin-MLL interaction.
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Experimental Workflow for In Vivo Xenograft Study
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Caption: Workflow for evaluating the in vivo efficacy of M-1211.

Logical Relationship of M-1211's Effect

M-1211 Administration

Binding to Menin
in MLL Pocket

Disruption of
Menin-MLL Interaction

Downregulation of
HOXA9 & MEIS1 Genes

Induction of Cell
Differentiation & Apoptosis

Inhibition of Leukemia
Cell Growth

Tumor Regression
(In Vivo)

Click to download full resolution via product page

Caption: The cause-and-effect cascade of M-1211 from administration to anti-tumor effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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